1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE
Overview
Description
1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound that belongs to the class of pyrimidinetriones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinetrione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the indole moiety: This step might involve a condensation reaction between the pyrimidinetrione core and an indole derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of reduced pyrimidinetrione analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE involves interaction with specific molecular targets and pathways. These might include:
Enzyme inhibition: The compound could inhibit specific enzymes involved in disease pathways.
Receptor binding: It might bind to certain receptors, modulating their activity.
Signal transduction: The compound could affect cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-HYDROXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE
- 1-(2-CHLOROPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE
Uniqueness
1-(2-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature might enhance its potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
(5Z)-1-(2-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-23-12-13(14-7-3-4-8-16(14)23)11-15-19(25)22-21(27)24(20(15)26)17-9-5-6-10-18(17)28-2/h3-12H,1-2H3,(H,22,25,27)/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFRDTYWSMYKIC-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.